molecular formula C13H17N3O3 B1444939 Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate CAS No. 1308033-63-7

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Cat. No.: B1444939
CAS No.: 1308033-63-7
M. Wt: 263.29 g/mol
InChI Key: UMOHINBNAALKMD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate: is a versatile small molecule scaffold with a molecular weight of 263.3 g/mol. It is known for its applications in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate typically involves the reaction of ethyl 2-amino-5-bromobenzoate with piperazine-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include inhibition of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2-amino-5-(3-oxo-1-piperazinyl)benzoate
  • Ethyl 2-amino-5-(3-oxopiperazin-2-yl)benzoate

Comparison: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable scaffold in various research applications .

Properties

IUPAC Name

ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-19-13(18)10-7-9(3-4-11(10)14)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOHINBNAALKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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